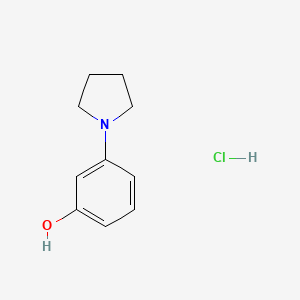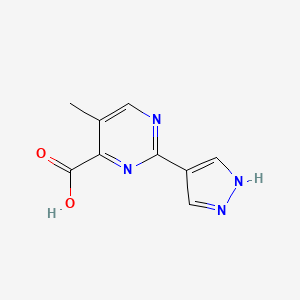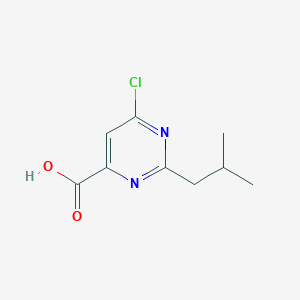![molecular formula C9H14O3 B13191865 Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13191865.png)
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and compact molecular framework. The presence of the oxaspiro group and the carboxylate ester functionality makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the conversion of 2-methyleneoxetanes to 4-oxaspiro[2.3]hexanes under modified Simmons–Smith conditions . This process includes the treatment of oxaspirohexanes with boron trifluoride etherate (BF3·Et2O), which can yield cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans depending on the substituents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Substitution: The oxaspiro structure allows for nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon atoms in the spiro ring.
Common Reagents and Conditions
Lithium diisopropylamide (LDA): Used for isomerization reactions in an aprotic medium.
Boron trifluoride etherate (BF3·Et2O): Employed in the conversion of oxaspirohexanes to other cyclic compounds.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic acid derivatives: Formed through isomerization reactions.
Cyclopentanones, cyclobutanones, and 4-methylenetetrahydrofurans: Produced from the treatment of oxaspirohexanes with BF3·Et2O.
Aplicaciones Científicas De Investigación
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and substitution reactions. The spirocyclic structure provides a rigid framework that can influence the reactivity and stability of the compound. The molecular targets and pathways involved in its reactions depend on the specific chemical environment and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate: A similar compound with an additional methyl group, which can affect its reactivity and properties.
1-Oxaspiro[2.3]hexane-5-carbonitrile: Another spirocyclic compound with a nitrile group instead of a carboxylate ester.
Uniqueness
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxaspiro and carboxylate ester functionalities. This combination of features makes it a valuable compound for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-8(2)4-5-9(8)6(12-9)7(10)11-3/h6H,4-5H2,1-3H3 |
Clave InChI |
AHSPXPUZXFHUOA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC12C(O2)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13191810.png)



![tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate](/img/structure/B13191826.png)
![3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13191827.png)

![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13191843.png)
![Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B13191850.png)
![3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13191859.png)

![Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13191876.png)
![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride](/img/structure/B13191878.png)
